molecular formula C14H18O2S B2415574 4-[(Cyclohexylthio)methyl]benzoic acid CAS No. 348114-34-1

4-[(Cyclohexylthio)methyl]benzoic acid

Cat. No.: B2415574
CAS No.: 348114-34-1
M. Wt: 250.36
InChI Key: HNCXKUNNLIGFOT-UHFFFAOYSA-N
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Description

4-[(Cyclohexylthio)methyl]benzoic acid is a white crystalline powder belonging to the group of thio acids. Its molecular formula is C14H18O2S, and it has a molecular weight of 250.36

Preparation Methods

The synthesis of 4-[(Cyclohexylthio)methyl]benzoic acid involves several steps. One common method includes the reaction of cyclohexylthiol with benzyl chloride to form the intermediate compound, which is then oxidized to produce the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

4-[(Cyclohexylthio)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Cyclohexylthio)methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[(Cyclohexylthio)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

4-[(Cyclohexylthio)methyl]benzoic acid can be compared with other similar compounds, such as:

    4-[(Cyclohexylthio)methyl]phenol: Similar structure but with a phenol group instead of a carboxylic acid group.

    4-[(Cyclohexylthio)methyl]aniline: Contains an aniline group, offering different reactivity and applications.

    4-[(Cyclohexylthio)methyl]benzaldehyde: Features an aldehyde group, leading to different chemical behavior and uses.

Properties

IUPAC Name

4-(cyclohexylsulfanylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2S/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCXKUNNLIGFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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